N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a cyano group, a thiophene ring, and a benzo[h]chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide typically involves multiple steps, starting with the preparation of the core benzo[h]chromene structure. One common method involves the condensation of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the benzo[h]chromene core. The thiophene ring is then introduced through a palladium-catalyzed cross-coupling reaction with a suitable thiophene derivative. Finally, the cyano group and the N,N-dimethylmethanimidamide moiety are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced analogs, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N’-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. Additionally, the compound can modulate the activity of various signaling pathways, including those involved in inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenoxy-acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methylphenoxy)acetamide
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2-dichloroacetamide
Uniqueness
N’-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide stands out due to its unique combination of a benzo[h]chromene core with a thiophene ring and a cyano group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research .
Properties
IUPAC Name |
N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-24(2)13-23-21-17(12-22)19(18-8-5-11-26-18)16-10-9-14-6-3-4-7-15(14)20(16)25-21/h3-11,13,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJLBCKONXTIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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